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Introduction
Trypsin, a serine protease found in the digestive system, is a critical enzyme that facilitates the

hydrolysis of proteins. It specifically cleaves peptide chains at the carboxyl side of lysine and

arginine residues. The accurate measurement of trypsin activity is essential in various fields,

including biochemical research, drug development, and quality control in biotechnological

processes. This application note provides a detailed protocol for a reliable and straightforward

colorimetric assay for determining trypsin activity using a p-nitroanilide (pNA) based substrate,

such as Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA).

Principle of the Assay
The assay is based on the enzymatic cleavage of a chromogenic substrate by trypsin.[1] The

substrate, typically a synthetic peptide conjugated to p-nitroaniline, is colorless. In the presence

of active trypsin, the peptide bond is hydrolyzed, releasing the yellow-colored p-nitroaniline

(pNA). The rate of pNA formation is directly proportional to the trypsin activity and can be

monitored by measuring the increase in absorbance at approximately 405 nm.[2]

The enzymatic reaction is as follows:
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Nα-Benzoyl-DL-arginine 4-nitroanilide (BAPNA) + H₂O --(Trypsin)--> Nα-Benzoyl-DL-arginine +

p-Nitroaniline (yellow)

Materials and Reagents
Reagent Storage Notes

Trypsin Standard (e.g., from

bovine pancreas)
-20°C

Prepare fresh dilutions in 1 mM

HCl.

Nα-Benzoyl-DL-arginine 4-

nitroanilide (BAPNA)
-20°C, protected from light

Substrate stock is typically

prepared in an organic solvent

like Dimethyl Sulfoxide

(DMSO) and then diluted in

assay buffer.[3]

Tris-HCl Buffer (e.g., 50 mM,

pH 8.2)
4°C

The optimal pH for trypsin

activity is generally between

8.0 and 8.2.[4]

Calcium Chloride (CaCl₂) (e.g.,

20 mM)
Room Temperature

Calcium ions are known to

stabilize trypsin and enhance

its activity.

1 mM Hydrochloric Acid (HCl) Room Temperature
Used as a diluent for trypsin to

maintain its stability.

Dimethyl Sulfoxide (DMSO) Room Temperature
Used to dissolve the BAPNA

substrate.

Acetic Acid (e.g., 30% v/v)

(Optional)
Room Temperature

Can be used to stop the

enzymatic reaction.[5]

96-well microplate, clear, flat-

bottom

Microplate reader
Capable of measuring

absorbance at 405 nm.

Pipettes and tips
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Experimental Protocols
Reagent Preparation

Assay Buffer (50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2):

Dissolve Tris base in deionized water.

Add CaCl₂ to the desired concentration.

Adjust the pH to 8.2 at 25°C using 1 M HCl.

Bring the final volume to the desired amount with deionized water.

Substrate Stock Solution (e.g., 20 mM BAPNA in DMSO):

Dissolve the appropriate amount of BAPNA in DMSO. This may require gentle warming

(e.g., to 37°C) to fully dissolve.

Store in small aliquots at -20°C, protected from light.

Working Substrate Solution:

Dilute the BAPNA stock solution in Assay Buffer to the desired final concentration (e.g., 1

mM). Prepare this solution fresh before each experiment.

Trypsin Stock Solution (e.g., 1 mg/mL):

Dissolve trypsin in cold 1 mM HCl to the desired concentration.

Store in small aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Working Trypsin Solution:

Dilute the trypsin stock solution in cold 1 mM HCl to a working concentration (e.g., 10-20

µg/mL).[6] Prepare this solution fresh before each experiment and keep on ice.

Sample Preparation
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Tissue Homogenates: Homogenize tissue in 4 volumes of cold Assay Buffer. Centrifuge at

top speed for 10 minutes to remove insoluble material and collect the supernatant.[7]

Cell Lysates: Resuspend cells in 4 volumes of cold Assay Buffer and lyse using appropriate

methods (e.g., sonication or Dounce homogenizer). Centrifuge to pellet cell debris and

collect the supernatant.

Serum/Plasma: Serum and plasma samples can often be diluted directly in Assay Buffer.[7] It

is advisable to test several dilutions to ensure the readings fall within the linear range of the

assay.

Assay Procedure (96-well plate format)
Prepare the Plate: Add samples and controls to the wells of a 96-well plate. Include a blank

control (Assay Buffer only) and a substrate control (Assay Buffer + Working Substrate

Solution).

Initiate the Reaction: Add the Working Substrate Solution to all wells to start the reaction.

The final volume in each well should be consistent (e.g., 200 µL).

Incubation: Incubate the plate at the desired temperature (e.g., 25°C or 37°C).[4]

Absorbance Measurement: Measure the absorbance at 405 nm at regular intervals (e.g.,

every 1-2 minutes) for a set period (e.g., 10-30 minutes) using a microplate reader. This

kinetic reading is preferred for accurate rate determination.[2]

(Optional) Endpoint Assay: Alternatively, the reaction can be stopped after a fixed time by

adding a stop solution like 30% acetic acid.[5] The final absorbance is then read at 405 nm.

Data Presentation
Example: Kinetic Parameters of Trypsin with BAPNA
The following table summarizes typical kinetic parameters for trypsin using a p-nitroanilide

substrate. These values can vary depending on the specific substrate, buffer conditions, and

temperature.
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Parameter Value Conditions Reference

K_m 0.3 mM
Tris buffer, pH 7.6,

Room Temperature
[8]

V_max 40 µM/min
Tris buffer, pH 7.6,

Room Temperature
[8]

K_m 0.6 mM
Tris buffer, pH 7.6,

37°C
[8]

V_max 82 µM/min
Tris buffer, pH 7.6,

37°C
[8]

K_m 0.12 mM

Immobilized trypsin,

frontal analysis

method

[9]

V_max
0.079 mM/min/mg

enzyme

Immobilized trypsin,

frontal analysis

method

[9]

Data Analysis and Calculations
The rate of the reaction (V) is calculated from the linear portion of the absorbance versus time

plot (ΔA/Δt).

Calculation of Trypsin Activity:

The activity of trypsin is calculated using the Beer-Lambert law:

Activity (µmol/min/mL) = (ΔA_405nm / min) * (Reaction Volume in mL) / (ε * Path Length in cm

* Enzyme Volume in mL)

Where:

ΔA₄₀₅nm / min: The rate of change in absorbance at 405 nm per minute.

ε (Molar Extinction Coefficient of p-nitroaniline): A commonly cited value is 9,960 M⁻¹cm⁻¹.

However, this value can be dependent on the solution composition, so it is advisable to

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.researchgate.net/figure/nitial-rate-of-trypsin-catalyzed-hydrolysis-of-L-BAPNA-versus-initial-concentration-of_fig7_230656802
https://www.researchgate.net/figure/nitial-rate-of-trypsin-catalyzed-hydrolysis-of-L-BAPNA-versus-initial-concentration-of_fig7_230656802
https://www.researchgate.net/figure/nitial-rate-of-trypsin-catalyzed-hydrolysis-of-L-BAPNA-versus-initial-concentration-of_fig7_230656802
https://www.researchgate.net/figure/nitial-rate-of-trypsin-catalyzed-hydrolysis-of-L-BAPNA-versus-initial-concentration-of_fig7_230656802
https://www.researchgate.net/figure/Change-of-Km-and-Vmax-values-of-trypsin-BAPNA-for-Prussian-carp-and-perch-for-spring_fig3_348431568
https://www.researchgate.net/figure/Change-of-Km-and-Vmax-values-of-trypsin-BAPNA-for-Prussian-carp-and-perch-for-spring_fig3_348431568
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555452?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


determine it under your specific experimental conditions or use a standard curve.

Path Length: For a 96-well plate, the path length is dependent on the volume in the well and

needs to be determined or provided by the plate reader manufacturer.

Unit Definition:

One unit of trypsin activity is often defined as the amount of enzyme that hydrolyzes 1.0 µmole

of the substrate per minute at a specific pH and temperature.
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Caption: Experimental workflow for the trypsin activity assay.
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Caption: Principle of the colorimetric trypsin assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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